ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(thiophen-3-yl)propanoate
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Overview
Description
ETHYL 3-[3-HYDROXY-6-(HYDROXYMETHYL)-4-OXO-4H-PYRAN-2-YL]-3-(3-THIENYL)PROPANOATE is a complex organic compound that features a pyranone ring fused with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[3-HYDROXY-6-(HYDROXYMETHYL)-4-OXO-4H-PYRAN-2-YL]-3-(3-THIENYL)PROPANOATE typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a pyranone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[3-HYDROXY-6-(HYDROXYMETHYL)-4-OXO-4H-PYRAN-2-YL]-3-(3-THIENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 3-[3-HYDROXY-6-(HYDROXYMETHYL)-4-OXO-4H-PYRAN-2-YL]-3-(3-THIENYL)PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which ETHYL 3-[3-HYDROXY-6-(HYDROXYMETHYL)-4-OXO-4H-PYRAN-2-YL]-3-(3-THIENYL)PROPANOATE exerts its effects involves interactions with various molecular targets. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can interact with enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-[3-HYDROXY-4-OXO-4H-PYRAN-2-YL]-3-(3-THIENYL)PROPANOATE: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
ETHYL 3-[3-HYDROXY-6-METHYL-4-OXO-4H-PYRAN-2-YL]-3-(3-THIENYL)PROPANOATE: Contains a methyl group instead of a hydroxymethyl group, potentially altering its properties.
Uniqueness
ETHYL 3-[3-HYDROXY-6-(HYDROXYMETHYL)-4-OXO-4H-PYRAN-2-YL]-3-(3-THIENYL)PROPANOATE is unique due to the presence of both hydroxyl and hydroxymethyl groups, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16O6S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-3-thiophen-3-ylpropanoate |
InChI |
InChI=1S/C15H16O6S/c1-2-20-13(18)6-11(9-3-4-22-8-9)15-14(19)12(17)5-10(7-16)21-15/h3-5,8,11,16,19H,2,6-7H2,1H3 |
InChI Key |
FUFZXCAKMMKACP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CSC=C1)C2=C(C(=O)C=C(O2)CO)O |
Origin of Product |
United States |
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